Common planar sulfonyl chlorides fail to deliver the steric bulk and non-planar geometry needed for deep receptor targeting. Biphenyl-2-sulfonyl chloride’s twisted ortho-biphenyl ring system forces a rigid, non-planar conformation, solving this key problem.
Biphenyl-2-sulfonyl chloride is a highly specialized aromatic sulfonylating agent characterized by its ortho-substituted biphenyl ring system. In industrial and laboratory settings, it is primarily procured as a critical building block for synthesizing sterically hindered sulfonamides, sulfonates, and sulfones [1]. Its most defining baseline property is the forced non-planar, twisted conformation of its two phenyl rings, which creates a unique steric environment and lipophilic profile compared to simpler benzenesulfonyl chlorides. This structural rigidity makes it an essential precursor in medicinal chemistry for targeting deep, lipophilic receptor pockets and in advanced materials science for the post-synthetic modification of Metal-Organic Frameworks (MOFs)[2]. It exhibits standard sulfonyl chloride reactivity, allowing for efficient coupling with amines and alcohols under basic conditions, while its solid state at room temperature facilitates straightforward handling and precise stoichiometric addition in complex synthetic workflows.
Attempting to substitute Biphenyl-2-sulfonyl chloride with its more common structural analogs, such as benzenesulfonyl chloride or the para-isomer (biphenyl-4-sulfonyl chloride), routinely results in functional failure in both pharmacological and materials applications. Benzenesulfonyl chloride lacks the secondary phenyl ring entirely, failing to provide the necessary lipophilic bulk and steric hindrance required for specific receptor binding or MOF pore-size tuning. More critically, substituting with biphenyl-4-sulfonyl chloride yields an extended, planar sulfonamide geometry. This flat conformation actively clashes with the spatial requirements of sterically demanding targets—such as the twisted binding pockets of orexin and endothelin receptors—rendering the resulting synthesized compounds biologically inactive [1][2]. Consequently, procurement must strictly specify the ortho-isomer (CAS 2688-90-6) whenever the synthetic goal relies on inducing a rigid, non-planar biaryl axis.
In the synthesis of biphenyl isoxazole sulfonamides (e.g., endothelin and orexin receptor antagonists), Biphenyl-2-sulfonyl chloride provides a critical twisted conformation due to the steric clash between the ortho-sulfonyl group and the adjacent phenyl ring [1]. When compared to the para-isomer (Biphenyl-4-sulfonyl chloride), which adopts a more extended and planar geometry, the ortho-isomer successfully forces the resulting sulfonamide into the deep lipophilic binding pockets required for high-affinity receptor binding.
| Evidence Dimension | Conformational geometry and target binding suitability |
| Target Compound Data | Ortho-substitution forces a twisted, non-planar biaryl conformation essential for high-affinity target engagement. |
| Comparator Or Baseline | Biphenyl-4-sulfonyl chloride (para-isomer) yields extended, flat geometries that fail to fit the specific steric requirements of these receptor pockets. |
| Quantified Difference | Binary structural divergence (twisted vs. extended) leading to active vs. inactive antagonist profiles. |
| Conditions | Structure-activity relationship (SAR) studies in receptor antagonist development. |
Procurement must specify the ortho-isomer for these antagonist classes, as the para-isomer is structurally incapable of achieving the required active conformation.
Biphenyl-2-sulfonyl chloride serves as a highly effective precursor for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in Metal-Organic Frameworks (MOFs). When converted to the corresponding sulfonyl fluoride, it achieves exceptional conversion yields of 85–99% during the post-synthetic modification of UiO-67 MOFs [1]. The bulky ortho-biphenyl group selectively reduces the BET surface area (tuning it to ~1510 m²/g) without degrading the underlying framework, a significant advantage over harsher functionalization methods that can collapse the pore structure [1].
| Evidence Dimension | MOF conversion yield and structural stability |
| Target Compound Data | 85–99% conversion yield in SuFEx PSM with retained framework integrity. |
| Comparator Or Baseline | Traditional acidic/oxidative MOF functionalization methods. |
| Quantified Difference | Near-quantitative functionalization while maintaining the stable S(VI)-F bond, avoiding framework degradation associated with baseline methods. |
| Conditions | Solvothermal reaction and SuFEx modification in zirconium-based UiO-67 MOFs. |
For materials scientists, this compound provides a reliable, high-yield route to introduce massive steric bulk into MOF pores without compromising the structural stability of the framework.
Biphenyl-2-sulfonyl chloride is utilized to acylate complex, sterically hindered amines, such as aspartic acid derivatives in the synthesis of Caspase-1 (ICE) inhibitors [1]. Despite the significant steric bulk of the ortho-biphenyl group, it maintains high electrophilic reactivity at the sulfonyl chloride center, enabling efficient coupling under standard conditions. This reactivity profile allows for the successful isolation of highly potent inhibitors, whereas bulkier aliphatic or less reactive sulfonyl chlorides (like diphenylmethane-2-sulfonyl chloride) often result in significantly lower isolated yields (e.g., ~9%) [1].
| Evidence Dimension | Synthetic coupling efficiency and isolated yield |
| Target Compound Data | Efficient acylation of hindered aspartic acid derivatives to yield highly potent protease inhibitors. |
| Comparator Or Baseline | Diphenylmethane-2-sulfonyl chloride. |
| Quantified Difference | The biphenyl-2-sulfonyl derivative provides a more favorable balance of reactivity and steric bulk compared to the diphenylmethane analog, which suffered from low isolated yields (~9%). |
| Conditions | Acylation of Asp(OtBu)-NMe(OMe) in dichloromethane/pyridine at room temperature. |
Buyers synthesizing complex, sterically demanding sulfonamide drugs should prioritize this reagent for its proven ability to couple efficiently with hindered secondary or primary amines.
Directly leveraging the compound's twisted ortho-biphenyl conformation to synthesize sterically demanding sulfonamides that perfectly fit deep lipophilic binding pockets in advanced drug discovery programs [1].
Utilizing the compound as a precursor for SuFEx click chemistry to introduce massive steric bulk into MOF pores (e.g., UiO-67), allowing for precise tuning of the BET surface area and internal chemical environment without degrading the framework [2].
Acting as a highly reactive, sterically bulky acylating agent for complex amino acid derivatives (e.g., aspartic acid), enabling the efficient synthesis of highly potent, rigid protease inhibitors where simpler sulfonyl chlorides fail to provide the necessary structural profile [3].
Corrosive